molecular formula C8H9ClO2S B3021908 1-(Chloromethyl)-4-(methylsulfonyl)benzene CAS No. 40517-43-9

1-(Chloromethyl)-4-(methylsulfonyl)benzene

Cat. No.: B3021908
CAS No.: 40517-43-9
M. Wt: 204.67 g/mol
InChI Key: LXPRVXKHIXWBJZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that sulfonyl chlorides are generally reactive and can interact with various biological targets, such as proteins and enzymes, by forming covalent bonds .

Mode of Action

The mode of action of 4-(methylsulfonyl)benzyl chloride involves its reactivity as an electrophile. It can undergo nucleophilic substitution reactions at the benzylic position . This reactivity allows it to form covalent bonds with nucleophilic sites on its biological targets .

Biochemical Pathways

The compound’s reactivity suggests that it could potentially interfere with various biochemical processes by modifying proteins or other biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(methylsulfonyl)benzyl chloride are not well-studied. Given its reactivity, it’s likely that it would be rapidly metabolized in the body. Its bioavailability would depend on factors such as route of administration and metabolic stability .

Result of Action

The molecular and cellular effects of 4-(methylsulfonyl)benzyl chloride’s action would depend on its specific biological targets. Given its reactivity, it could potentially cause modifications to proteins or other biomolecules, which could in turn affect cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-(methylsulfonyl)benzyl chloride. For example, its reactivity might be enhanced under acidic conditions, which could increase its potential for forming covalent bonds with biological targets .

Biochemical Analysis

Biochemical Properties

They can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters, respectively . These reactions could potentially involve enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways.

Molecular Mechanism

The molecular mechanism of action of 4-(Methylsulfonyl)benzyl chloride is not well-understood. Given its chemical structure, it is likely to act as an electrophile, reacting with nucleophilic sites on biomolecules. This could lead to changes in the structure and function of these biomolecules, potentially affecting gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

Sulfonyl chlorides are generally known to be reactive and unstable in the presence of water, undergoing hydrolysis to form sulfonic acids . Therefore, the effects of 4-(Methylsulfonyl)benzyl chloride could potentially change over time due to its reactivity and instability.

Properties

IUPAC Name

1-(chloromethyl)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPRVXKHIXWBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960924
Record name 1-(Chloromethyl)-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53606-06-7, 40517-43-9
Record name Benzene, 1-(bromomethyl)-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053606067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-methanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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